Absolute Configuration vs. Racemate and Opposite Enantiomer
The (3aR,7aR) absolute configuration of CAS 868552-09-4 has been unambiguously established by single-crystal X-ray diffraction analysis of its Mosher amide derivative, confirming the cis-fused ring junction geometry and specific spatial orientation [1]. In contrast, the racemic mixture (cis-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one, CAS 868551-69-3) lacks stereochemical definition, and the opposite (3aS,7aS) enantiomer (CAS 868552-08-3) exhibits distinct optical rotation and chromatographic behavior .
| Evidence Dimension | Absolute stereochemical identity |
|---|---|
| Target Compound Data | (3aR,7aR) configuration; [α]²²ᴅ = +10° (c = 1, MeOH); cis-fused piperidine ring in distorted chair conformation with envelope-shaped pyrrolidine ring [1] |
| Comparator Or Baseline | Racemic cis-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one (CAS 868551-69-3): undefined stereochemistry, 95% purity ; (3aS,7aS) enantiomer (CAS 868552-08-3): opposite configuration |
| Quantified Difference | Defined stereochemistry (enantiomeric excess not explicitly quantified, but X-ray structure confirms single enantiomer) vs. racemic undefined; +10° optical rotation vs. opposite enantiomer's optical rotation (value not reported, but expected opposite sign) |
| Conditions | X-ray diffraction at 100 K; optical rotation measured at 22°C in methanol [1] |
Why This Matters
Defined stereochemistry is critical for reproducible asymmetric synthesis, chiral chromatography method validation, and accurate interpretation of biological activity in SAR campaigns.
- [1] Chruszcz, M., et al. (2010). (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate. Acta Crystallographica Section E, 66(3), o587. DOI: 10.1107/S1600536810004973. View Source
